molecular formula C8H6O2S B111688 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde CAS No. 133665-84-6

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde

Cat. No.: B111688
CAS No.: 133665-84-6
M. Wt: 166.2 g/mol
InChI Key: AWPCDKMFYZIYDB-UHFFFAOYSA-N
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Description

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C8H6O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a hydroxypropynyl group and an aldehyde group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carbaldehyde as the starting material.

    Addition of Hydroxypropynyl Group: The hydroxypropynyl group is introduced through a reaction with propargyl alcohol under basic conditions, often using a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the addition of the hydroxypropynyl group to the thiophene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxypropynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carboxylic acid.

    Reduction: 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde involves its functional groups:

    Aldehyde Group: Can form Schiff bases with amines, which are important in various biochemical processes.

    Hydroxypropynyl Group: Can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde: Similar structure but with the hydroxypropynyl group at a different position on the thiophene ring.

    5-(3-Hydroxyprop-1-yn-1-yl)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both an aldehyde and a hydroxypropynyl group provides versatility in its applications and reactions.

Properties

IUPAC Name

5-(3-hydroxyprop-1-ynyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S/c9-5-1-2-7-3-4-8(6-10)11-7/h3-4,6,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPCDKMFYZIYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C#CCO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563194
Record name 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133665-84-6
Record name 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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